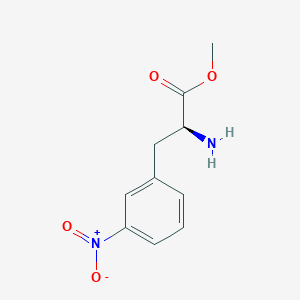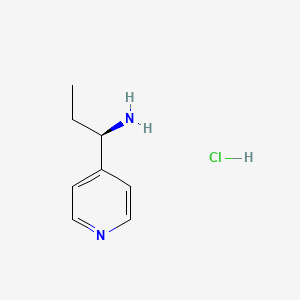
(R)-1-(4-Pyridinyl)propylamine 2hcl
Descripción general
Descripción
Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts have been synthesized through various routes . They have been used as ionic liquids, ylides, and have shown anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase properties .Molecular Structure Analysis
The molecular structure of pyridinium salts is diverse . They have been used in materials science and biological issues related to gene delivery .Chemical Reactions Analysis
Pyridinium salts have shown a wide range of reactivity . They have been used in various research topics due to their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinium salts vary . They have been used in various applications due to their diverse properties .Aplicaciones Científicas De Investigación
Drug Development
®-1-(4-Pyridinyl)propylamine 2hcl: is a versatile compound in the realm of drug development. It serves as a building block for creating structurally diverse pyridinium salts, which are integral to many bioactive pharmaceuticals. These salts have been used in the synthesis of various drugs due to their reactivity and functional group compatibility. They play a crucial role in the development of medications with anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase properties .
Catalysis
In catalysis, ®-1-(4-Pyridinyl)propylamine 2hcl contributes significantly to the synthesis of pyridinium salts. These salts are known for their role in facilitating various chemical reactions, including those that are part of organic synthesis processes . The compound’s ability to act as a ligand can improve the photocatalytic performance of metal–organic frameworks, particularly in CO2 reduction, which is a critical area of research in addressing climate change .
Material Synthesis
The compound’s application extends to material science, where it is used in the synthesis of new materials. Its involvement in the creation of pyridinium ionic liquids and ylides is notable, as these materials have unique properties that make them suitable for advanced applications, such as in electronic devices and as solvents for chemical reactions .
Biological Research
®-1-(4-Pyridinyl)propylamine 2hcl: also finds use in biological research, particularly in studies related to gene delivery. Pyridinium salts derived from this compound can interact with genetic material, which is essential for understanding gene function and for developing gene therapy techniques .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-pyridin-4-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h3-6,8H,2,9H2,1H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHUQCUWRLXHKU-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Pyridinyl)propylamine 2hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1424371.png)

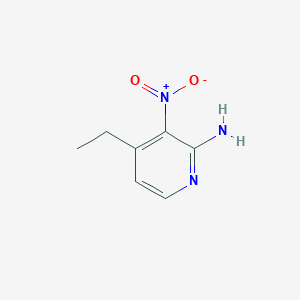
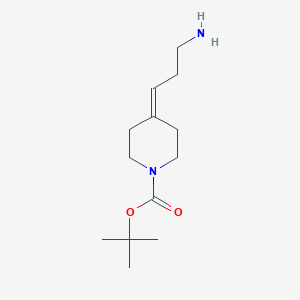

![2-[2-(Difluoromethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424377.png)
![3-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1424380.png)

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424385.png)
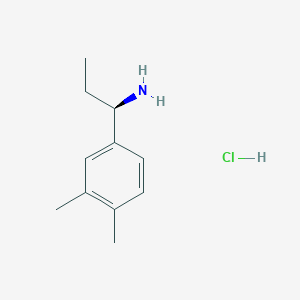
![3-Methylxanthine-[13C4,15N3]](/img/structure/B1424388.png)

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)
